![molecular formula C13H16O5 B14473257 Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester CAS No. 72668-64-5](/img/structure/B14473257.png)
Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester is an organic compound with the molecular formula C13H16O5. This compound is characterized by the presence of a dioxolane ring attached to a phenoxy group, which is further esterified with acetic acid. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester typically involves the esterification of acetic acid with the corresponding alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and phenoxy group play crucial roles in binding to these targets, leading to various biochemical effects. The ester group can undergo hydrolysis to release acetic acid, which may further participate in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Similar in structure but with a methyl group instead of a phenoxy group.
2-(1,3-dioxolan-2-yl)acetic acid: Lacks the phenoxy group and is more commonly used in different chemical reactions.
1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester: Contains additional methyl groups, altering its chemical properties.
Uniqueness
Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester is unique due to the presence of both the dioxolane ring and the phenoxy group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
72668-64-5 |
|---|---|
Formule moléculaire |
C13H16O5 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
ethyl 2-[4-(1,3-dioxolan-2-yl)phenoxy]acetate |
InChI |
InChI=1S/C13H16O5/c1-2-15-12(14)9-18-11-5-3-10(4-6-11)13-16-7-8-17-13/h3-6,13H,2,7-9H2,1H3 |
Clé InChI |
BJCWCIDVTXVZLY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=CC=C(C=C1)C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


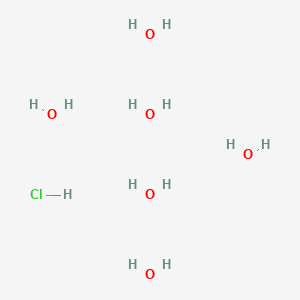
![Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate](/img/structure/B14473181.png)
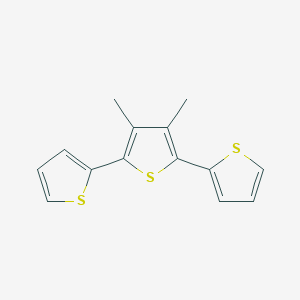

![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
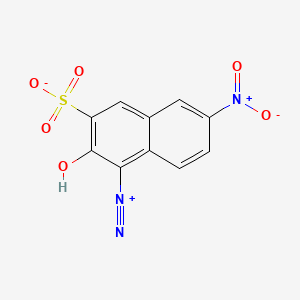
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
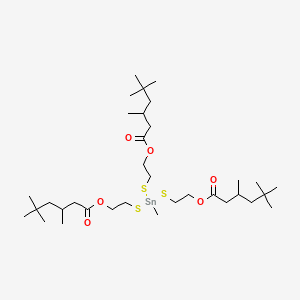
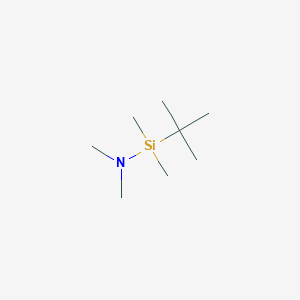

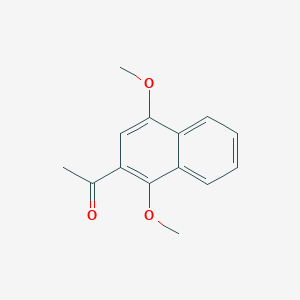
![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)


